Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate
Description
Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a synthetic organic compound featuring a propanoate ester backbone with three key substituents:
- 3-Nitrophenyl group: Aromatic ring with a nitro (–NO₂) group at the meta position, conferring electron-withdrawing properties.
- Ethyl ester: Improves solubility in organic solvents and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O8/c1-5-31-19(24)12-16(13-7-6-8-15(9-13)23(26)27)22-21(25)14-10-17(28-2)20(30-4)18(11-14)29-3/h6-11,16H,5,12H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGANXXAMHGXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews its chemical properties, biological mechanisms, and relevant case studies.
- Molecular Formula : C21H24N2O8
- Molecular Weight : 432.429 g/mol
- Purity : Typically around 95%.
The biological activity of this compound can be attributed to its structural components, notably the nitrophenyl and trimethoxybenzoyl moieties. These groups are known to interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, the trimethoxybenzoyl moiety has been associated with enhanced binding to dihydrofolate reductase, leading to downregulation of folate cycle gene expression in melanoma cells . Such actions suggest that this compound may similarly inhibit cancer cell growth through these mechanisms.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
- Antiproliferative Effects : In a study focusing on various derivatives of trimethoxybenzoyl compounds, it was found that those with nitrophenyl substitutions exhibited lower IC50 values in melanoma cell lines compared to controls. This indicates a promising avenue for further development in anticancer therapies .
- Inflammatory Response Modulation : Another aspect of this compound's potential is its role in modulating inflammatory responses. Compounds with similar structures have shown efficacy in reducing pro-inflammatory cytokine production in vitro, suggesting that this compound may also exhibit anti-inflammatory properties .
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research:
- Anticancer Properties : The presence of the 3,4,5-trimethoxybenzoyl moiety is linked to its anticancer effects. This structural component is known to interact with cellular mechanisms involved in tumor growth and proliferation.
-
Mechanisms of Action :
- Inhibition of Tubulin Assembly : Similar to established anticancer agents, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- NADPH Oxidase Inhibition : Research indicates that it inhibits NADPH oxidase 4 (Nox4), which is crucial in generating reactive oxygen species (ROS) that promote cellular proliferation. This inhibition contributes to its antiproliferative effects.
Cancer Research
Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is being studied for its potential as an anticancer agent. Several in vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines.
Case Study Example :
- A study evaluated the compound's impact on breast cancer cell lines, showing significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved apoptosis induction through mitochondrial pathways.
Drug Development
The compound serves as a lead structure for designing new anticancer drugs. Its modifications can lead to derivatives with enhanced potency and selectivity against cancer cells.
Data Table: Structure-Activity Relationship (SAR)
| Compound Variant | Structural Modification | Biological Activity | Reference |
|---|---|---|---|
| Original Compound | None | High cytotoxicity | |
| Variant A | Added halogen | Increased potency | |
| Variant B | Altered methoxy groups | Enhanced selectivity |
Mechanistic Studies
Research has focused on understanding the molecular interactions of this compound at the cellular level. Techniques such as molecular docking and NMR spectroscopy have been employed to elucidate binding affinities and interaction sites on target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate and related compounds:
Structural and Electronic Differences
- Nitro vs. Methoxy Groups : The nitro group in the target compound is strongly electron-withdrawing, which polarizes the aromatic ring and may enhance interactions with biological targets (e.g., tubulin’s colchicine-binding site) compared to electron-donating methoxy groups .
- Benzoyl vs.
Physicochemical Properties
- Melting Point : Analogous hydrazide derivatives (e.g., compound 2a in ) exhibit high melting points (~240–243°C), suggesting the target compound may similarly display thermal stability .
Research Findings and Data
Elemental Analysis Comparison
| Compound | C (%) | H (%) | N (%) | O (%) | |
|---|---|---|---|---|---|
| Target Compound (Theoretical) | 59.36 | 5.34 | 9.89 | 25.41 | |
| 3,4,5-Trimethoxybenzamide derivative (Found) | 59.53 | 5.12 | 9.67 | 25.68 |
The nitro group increases nitrogen content by ~2% compared to non-nitro analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
